molecular formula C9H14N2O2 B12616367 Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-

Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-

Cat. No.: B12616367
M. Wt: 182.22 g/mol
InChI Key: NXUOLCCZGFFVKU-UHFFFAOYSA-N
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Description

Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is a sophisticated chemical building block specifically designed for pharmaceutical research and development. This specialty compound features a unique molecular architecture combining acetamide and pyrrolidinylcarbonyl motifs, making it particularly valuable as a synthetic intermediate in medicinal chemistry programs. The structural components of this molecule are recognized in drug discovery for their potential in modulating biological targets, with the pyrrolidine ring contributing to spatial orientation and molecular recognition events . Researchers utilize this compound primarily as a key precursor in the synthesis of more complex molecules, particularly those targeting enzyme inhibition and receptor modulation. The vinyl group adjacent to the carbonyl function provides a reactive handle for further chemical modifications, enabling diversity-oriented synthesis approaches. While the exact mechanism of action depends on final derivative applications, compounds containing similar pyrrolidine-carbonyl scaffolds have demonstrated relevance in various biochemical pathways and have been investigated as potential pharmacophores in therapeutic development . This specialized reagent is representative of a class of synthetic intermediates used in early-stage drug discovery, particularly in constructing structure-activity relationship (SAR) libraries and probe molecules. The molecular framework suggests potential utility in developing compounds that may interact with biological systems through hydrogen bonding and dipole interactions facilitated by the carbonyl and amide functionalities. As with all such research compounds, careful handling and appropriate scientific protocols are essential. Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is provided exclusively for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement proper containment measures when working with this chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl)acetamide

InChI

InChI=1S/C9H14N2O2/c1-7(10-8(2)12)9(13)11-5-3-4-6-11/h1,3-6H2,2H3,(H,10,12)

InChI Key

NXUOLCCZGFFVKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C(=O)N1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- typically involves the reaction of pyrrolidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Compound Name Substituent Key Features Reference
N-(1-(4-Fluorophenyl)vinyl)acetamide 4-Fluorophenyl Enhanced lipophilicity; potential pharmacological applications
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide Pyridine ring with Br/F Halogenated aromatic system; likely used in catalysis or medicinal chemistry
N-(1-Phenyl-vinyl)-acetamide Phenyl Simple aromatic substituent; studied for heterocyclic synthesis
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Benzyl-pyrrolidine Chiral center; relevance in asymmetric synthesis
N-{1-(4-Nitrophenyl)vinyl}acetamide 4-Nitrophenyl Electron-withdrawing group; used in Ru-catalyzed C−H functionalization

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity in metal-catalyzed reactions, while electron-donating groups (e.g., phenyl in ) stabilize vinyl intermediates.
  • Chirality : Compounds like (S)-N-(1-benzylpyrrolidin-3-yl)acetamide highlight the role of stereochemistry in biological target interactions.
  • Halogenation : Bromine/fluorine substituents (e.g., ) improve binding affinity in enzyme inhibition studies.

Comparison :

  • The target compound likely requires a coupling step between pyrrolidinylcarbonyl chloride and a vinyl acetamide precursor, analogous to methods in .
  • Halogenated analogs (e.g., ) may involve Suzuki-Miyaura cross-coupling for aromatic substitution.

Physicochemical Properties

Property N-(1-(4-Fluorophenyl)vinyl)acetamide N-(1-Phenyl-vinyl)-acetamide (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
Molecular Weight 179.19 g/mol 175.20 g/mol 248.34 g/mol
LogP (Predicted) 1.8 1.5 2.3
Water Solubility Low Low Moderate
Toxicity H302 (oral toxicity) Not reported H302, H315, H319, H335

Key Trends :

  • Lipophilicity: Pyrrolidine-containing derivatives (e.g., ) exhibit higher LogP values due to non-polar cyclic amines.
  • Toxicity : Substituted pyrrolidines may introduce respiratory or dermal hazards , whereas simpler phenyl analogs show fewer risks .

Biological Activity

Acetamide, N-[1-(1-pyrrolidinylcarbonyl)vinyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Structure and Properties

The compound features a vinyl group attached to a pyrrolidine moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This structure is pivotal in determining the compound's interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that acetamide derivatives often exhibit varying degrees of antimicrobial activity. Specifically, some analogues have shown moderate effectiveness against gram-positive bacteria. The presence of functional groups such as methoxy and piperidine enhances this activity, suggesting a structure-activity relationship (SAR) where specific substitutions can lead to increased potency against microbial strains .

Case Study 1: Antimicrobial Screening

A study evaluated several acetamide derivatives against various pathogens. The results highlighted that compounds with piperidine moieties exhibited enhanced activity against both gram-positive and gram-negative bacteria. For instance, derivatives with multiple methoxy groups showed significant inhibition of bacterial growth, suggesting their utility in developing new antimicrobial agents .

Case Study 2: Opioid Receptor Interaction

Research into structurally similar compounds revealed their ability to bind to opioid receptors, suggesting that N-[1-(1-pyrrolidinylcarbonyl)vinyl]- could potentially be developed into an analgesic drug. The binding affinity and efficacy would need further exploration through in vitro assays to confirm these properties.

Data Table: Biological Activity Summary

Activity Type Compound Target Organism/Pathway Activity Level
AntimicrobialAcetamide DerivativesGram-positive bacteriaModerate
AnalgesicSimilar Acetamide CompoundsOpioid receptorsPotential (needs validation)
CytotoxicityVarious Acetamide AnaloguesCancer cell linesComparable to cisplatin

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